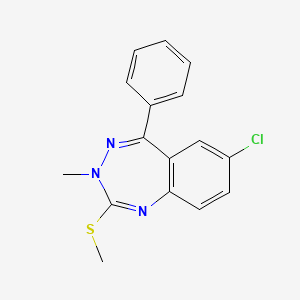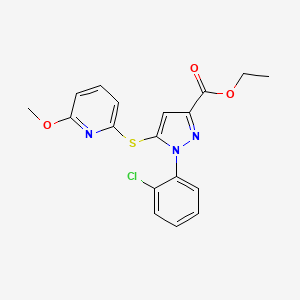
2-Bromo-3,3-dimethylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Bromo-tert-butylacetyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a derivative of acyl halides and is characterized by the presence of both bromine and chlorine atoms attached to a tert-butylacetyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Bromo-tert-butylacetyl chloride can be synthesized through several methods. One common method involves the bromination of tert-butylacetyl chloride using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under controlled conditions to ensure the selective bromination of the alpha position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3,3-dimethylbutanoyl chloride may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced reactor systems and optimized reaction conditions to achieve high purity and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Bromo-tert-butylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Elimination Reactions: Strong bases such as potassium tert-butoxide are typically used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amide, while elimination reactions would produce alkenes.
Wissenschaftliche Forschungsanwendungen
Alpha-Bromo-tert-butylacetyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,3-dimethylbutanoyl chloride involves its reactivity as an acyl halide. The compound can react with nucleophiles to form acylated products. The presence of both bromine and chlorine atoms enhances its reactivity and allows for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butylacetyl Chloride: Lacks the bromine atom and is less reactive in certain nucleophilic substitution reactions.
Alpha-Chloro-tert-butylacetyl Chloride: Contains a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Alpha-Bromoacetyl Chloride: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
Alpha-Bromo-tert-butylacetyl chloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The tert-butyl group also adds steric hindrance, influencing the compound’s behavior in various chemical reactions.
Eigenschaften
Molekularformel |
C6H10BrClO |
|---|---|
Molekulargewicht |
213.50 g/mol |
IUPAC-Name |
2-bromo-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
InChI-Schlüssel |
DSJWOLVWBVIHRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Tert-butoxycarbonylamino)methylimidazo[1,2-a]pyridine](/img/structure/B8472826.png)







![(3AS,4S,6S,7aR)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B8472872.png)



